Gestodene is a synthetic progestogen belonging to the 19-nortestosterone group of steroids. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is utilized primarily in scientific research to investigate its effects on various biological systems and explore its potential applications in different fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of gestodene can be achieved through several methods, with one notable approach involving the transformation of 18-methyl-4-estren-3,17-dione. This synthesis is typically executed in five steps:
Gestodene's molecular structure features a steroid backbone typical of progestins, characterized by four fused rings (A, B, C, D). The specific configuration includes:
Gestodene participates in various chemical reactions typical of steroid compounds, including:
Gestodene exerts its effects primarily through interaction with progesterone receptors (PR), leading to:
Gestodene shows high binding affinity to PR (90–432%) while exhibiting minimal estrogenic activity (0% binding to estrogen receptors) and significant binding to sex hormone-binding globulin (SHBG) .
Gestodene possesses distinct physical and chemical properties:
Gestodene is primarily used in:
The development of third-generation progestins in the 1980s marked a pivotal shift in hormonal contraception, driven by efforts to mitigate androgenic side effects (e.g., acne, hirsutism) associated with earlier progestins like levonorgestrel. Gestodene emerged alongside desogestrel and norgestimate as part of this wave, characterized by structural modifications that enhanced receptor selectivity and metabolic neutrality [1] [6]. These progestins were designed for use with lower estrogen doses (20–35 µg ethinylestradiol), reducing estrogen-related risks such as thromboembolism while maintaining efficacy [3] [5]. Their introduction aligned with pharmacological goals to improve lipid profiles and carbohydrate metabolism, critical for long-term user safety [1] [7].
Table 1: Generational Classification of Key Contraceptive Progestins
Generation | Progestins | Primary Innovations |
---|---|---|
First | Norethindrone | High-dose estrogen combinations |
Second | Levonorgestrel, Norgestrel | Reduced estrogen doses (50 µg) |
Third | Gestodene, Desogestrel | Minimal androgenic effects; 20–35 µg estrogen |
Gestodene (chemically: 13β-ethyl-18,19-dinor-17α-pregna-4,15-dien-20-yn-17β-ol-3-one) was engineered through targeted modifications to the 19-nortestosterone backbone. Its key structural features include:
These refinements resulted in exceptional progestogenic potency. Gestodene inhibits ovulation at doses as low as 30–40 µg/day—the lowest among commercial progestins—due to its affinity for progesterone receptors being 90–432% relative to promegestone [3] [6]. Crucially, its binding to sex hormone-binding globulin (SHBG) is 40%, far exceeding levonorgestrel (47%) and etonogestrel (32%), prolonging its circulation and reducing metabolic clearance [1] [3].
Table 2: Structural and Binding Properties of Gestodene vs. Key Progestins
Progestin | Relative Progestogenic Potency | SHBG Binding (%) | Androgenic Activity |
---|---|---|---|
Gestodene | 1.0 (reference) | 40 | Low |
Levonorgestrel | 0.3 | 47 | Moderate |
Desogestrel | 0.6 | 32 | Low |
Norethindrone | 0.2 | 35 | Moderate |
Gestodene’s regulatory journey reflects evolving pharmacovigilance standards:
Geographically, adoption varied sharply:
Table 3: Global Market Distribution of Gestodene (2025)
Region | Market Share (%) | Key Countries | Growth CAGR (2025–2033) |
---|---|---|---|
Asia-Pacific | 34.04 | China, India, Japan | 6.6% |
Europe | 26.97 | Germany, UK, France | 5.3% |
North America | 23.51 | Canada, Mexico | 5.3% |
Latin America | 7.20 | Brazil, Argentina | 5.6% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7